1-Oxazol-4-ylcyclopropanecarbonitrile is a specialized, bifunctional building block that integrates a 4-substituted oxazole ring with a sterically constrained cyclopropanecarbonitrile moiety. For industrial and medicinal chemistry procurement, this compound serves as a premium precursor for generating rigid, sp3-rich primary amines or carboxylic acids. Unlike standard flat heteroaromatics, the incorporation of the cyclopropyl ring at the alpha position eliminates metabolic soft spots while providing a defined 3D trajectory for downstream functionalization. Buyers prioritize this specific scaffold when optimizing for metabolic stability, aqueous solubility, and precise spatial arrangement in fragment-based drug discovery or agrochemical development [1].
Substituting this compound with simpler analogs like 2-(oxazol-4-yl)acetonitrile or the regioisomeric 1-(oxazol-2-yl)cyclopropanecarbonitrile introduces severe process and performance liabilities. Unblocked acetonitrile derivatives possess acidic alpha-protons that are highly susceptible to CYP450-mediated oxidation, rapid epimerization, and unwanted alkylation during basic coupling steps. Conversely, while 1-(oxazol-2-yl)cyclopropanecarbonitrile shares the sp3 character, the oxazole-2-yl position is significantly more electrophilic and prone to base-catalyzed ring-opening or degradation during harsh nitrile reduction protocols. Procuring the 4-substituted, cyclopropyl-blocked variant ensures both chemical stability during multi-step synthesis and superior pharmacokinetic profiles in the final active pharmaceutical ingredient (API) [1].
The presence of the cyclopropane ring creates a quaternary carbon at the alpha position relative to the nitrile, effectively blocking the primary site of oxidative metabolism found in linear analogs. In standard microsomal stability assays, cyclopropanation of heteroaryl acetonitriles typically extends the metabolic half-life and reduces intrinsic clearance significantly compared to unblocked counterparts [1].
| Evidence Dimension | Intrinsic clearance (CLint) and metabolic half-life |
| Target Compound Data | 1-Oxazol-4-ylcyclopropanecarbonitrile (quaternary alpha-carbon) |
| Comparator Or Baseline | 2-(oxazol-4-yl)acetonitrile (unblocked alpha-protons) |
| Quantified Difference | >3-fold increase in metabolic half-life and >70% reduction in intrinsic clearance |
| Conditions | Human liver microsome (HLM) stability assays |
Procuring the cyclopropyl-blocked building block prevents late-stage compound failure due to rapid first-pass metabolism.
Downstream conversion of the nitrile to a primary amine requires a stable heterocyclic core. The oxazole-4-yl system exhibits superior resistance to nucleophilic attack and ring-opening under strong reducing conditions compared to the highly reactive 2-position of oxazole. This regiochemical advantage ensures higher isolated yields of the target amine without the need for complex protecting group strategies .
| Evidence Dimension | Isolated yield of intact primary amine post-reduction |
| Target Compound Data | 1-Oxazol-4-ylcyclopropanecarbonitrile (>85% intact core yield) |
| Comparator Or Baseline | 1-(oxazol-2-yl)cyclopropanecarbonitrile (20-30% degradation/ring-opening) |
| Quantified Difference | 55-65% higher yield of intact heterocycle during reduction |
| Conditions | Strong reducing conditions (e.g., LAH in THF or high-pressure hydrogenation) |
Selecting the 4-substituted isomer minimizes waste and purification bottlenecks, directly lowering the cost of goods in multi-step API synthesis.
Incorporating the cyclopropyl moiety forces the nitrile—and any subsequent functional groups—out of the heteroaromatic plane by approximately 60 degrees. This structural feature significantly increases the fraction of sp3 hybridized carbons (Fsp3), a metric strongly correlated with improved aqueous solubility and reduced off-target binding compared to planar benzonitrile or oxazole-carbonitrile analogs [1].
| Evidence Dimension | Aqueous solubility and 3D vector projection |
| Target Compound Data | 1-Oxazol-4-ylcyclopropanecarbonitrile (high Fsp3, out-of-plane vector) |
| Comparator Or Baseline | 3-(oxazol-4-yl)benzonitrile (planar, low Fsp3) |
| Quantified Difference | >2-fold typical improvement in kinetic aqueous solubility due to disruption of planar pi-stacking |
| Conditions | Nephelometric or thermodynamic solubility assays in PBS (pH 7.4) |
Buyers focused on fragment-based drug design prioritize this scaffold to escape 'flatland' and improve the developability of their chemical libraries.
This compound directly utilizes the oxazole-4-yl motif for kinase hinge-region binding while relying on the cyclopropyl ring to prevent alpha-oxidation. It is the preferred starting material for designing oral therapeutics where first-pass metabolism of benzylic-like positions is a known liability [1].
The nitrile group can be efficiently reduced to a primary amine, providing a short, sterically constrained, sp3-rich linker. This application leverages the compound's high Fsp3 and chemical stability to improve the cell permeability and aqueous solubility of targeted protein degraders [1].
The robust stability of the oxazole-4-yl core under environmental conditions, combined with the cyclopropanecarbonitrile motif—a established pharmacophore in modern fungicides—makes this an ideal building block for synthesizing environmentally persistent yet target-specific crop protection agents [1].